tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core. The structure includes a bromine substituent at the 6-position of the indene ring, a ketone group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.
Properties
IUPAC Name |
tert-butyl 6-bromo-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-5-4-12(19)10-14(13)18/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJPFMASYLYQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indene core: This can be achieved through a series of reactions including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the piperidine ring: This step involves the formation of the spirocyclic structure through a nucleophilic substitution reaction.
tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Common reducing agents include LiAlH4 in anhydrous ether or NaBH4 in methanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaN3 would yield the corresponding azide derivative, while reduction with LiAlH4 would yield the corresponding alcohol.
Scientific Research Applications
tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Materials Science: Its spirocyclic structure can be exploited in the development of new materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate with structurally related spirocyclic compounds, focusing on substituents, physical properties, and synthetic applications.
Structural Analogues
2.1.1. tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 159634-59-0)
- Key Differences : Replaces the indene ring with a chroman (benzopyran) system and positions the ketone at the 4-position instead of 3.
- The shifted ketone alters electronic distribution.
- Similarity Score : 0.83 (structural similarity) .
2.1.2. tert-Butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 910442-55-6)
- Key Differences : Substitutes bromine with fluorine at the 6-position.
- Synthetic Relevance : Fluorinated analogs are often prioritized in drug discovery for metabolic stability .
2.1.3. tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Key Differences : Contains methoxy groups at the 5- and 6-positions instead of bromine.
- Impact : Electron-donating methoxy groups decrease the electrophilicity of the indene ring, making it less reactive toward nucleophilic substitution compared to the brominated analog.
- Physical Properties : Molecular weight = 361.43 g/mol; storage at 2–8°C due to sensitivity .
Functional Group Variations
2.2.1. tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 159634-59-0)
- Key Differences : Lacks the bromine substituent.
- Impact : Reduced molecular weight (301.38 g/mol) and lipophilicity compared to the brominated derivative. The absence of bromine simplifies synthetic steps but limits utility in halogen-bonding interactions.
- Physical Properties : Density = 1.17 g/cm³; boiling point = 439.8°C .
2.2.2. tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 1007362-96-0)
- Key Differences : Chlorine at the 4-position and a methyl group at the 5-position.
- Impact : Chlorine’s intermediate electronegativity and size balance reactivity and steric effects. The methyl group adds hydrophobicity, which may improve membrane permeability in biological assays .
Spirocyclic Core Modifications
2.3.1. tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate (CAS: 690632-05-4)
- Key Differences : Replaces the indene ring with a benzooxazine system.
- Impact : The oxazine ring introduces additional hydrogen-bonding sites and modulates solubility. The ketone at the 4-position may influence ring strain and reactivity .
Comparative Data Table
Biological Activity
The compound tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS Number: 1160247-43-7) is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H22BrNO3 |
| Molecular Weight | 380.28 g/mol |
| IUPAC Name | tert-butyl 6-bromo-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |
| Physical Appearance | Pale-yellow to yellow-brown solid |
Structure
The compound features a spirocyclic structure that contributes to its unique chemical properties. The presence of a bromine atom and a carbonyl group enhances its reactivity, allowing for various chemical transformations.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into how structural modifications influence its biological activity. Key factors include:
- Bromine Substitution : The presence of bromine may enhance lipophilicity and improve membrane permeability.
- Carbonyl Group : This functional group can participate in hydrogen bonding, potentially enhancing interactions with biological targets.
1. Anticancer Activity
A study investigating the anticancer potential of spirocyclic compounds found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
2. Antimicrobial Properties
Research has indicated that related compounds possess notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate | Moderate anticancer effects |
| tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | Antimicrobial properties |
| tert-Butyl bromoacetate | Limited biological activity |
Q & A
Q. Table 1: Key Spectroscopic Benchmarks
| Technique | Expected Signals/Data | Purpose |
|---|---|---|
| 1H NMR | δ 1.4–1.6 ppm (tert-butyl), δ 3.5–4.5 ppm (piperidine) | Confirm tert-butyl and piperidine moieties |
| 13C NMR | δ 80–85 ppm (C=O of carboxylate) | Validate ester functionality |
| IR | 1720 cm⁻¹ (C=O stretch) | Detect carbonyl groups |
How can researchers resolve contradictions in NMR data during the synthesis of derivatives?
Advanced Question
Answer:
Contradictions often arise from:
- Solvent or Impurity Interference: Use deuterated solvents (e.g., DMSO-d6) and ensure thorough purification (e.g., column chromatography) to eliminate residual reactants .
- Dynamic Stereochemistry: Variable-temperature NMR (VT-NMR) can resolve signals for conformationally flexible spiro systems .
- Comparative Analysis: Cross-reference with analogs (e.g., tert-butyl 5,6-difluoro-spiro[indane] derivatives) to identify expected shifts .
What strategies optimize the yield of multi-step syntheses involving brominated spiro compounds?
Advanced Question
Answer:
Optimization steps include:
- Reaction Conditions: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine substitution. Maintain inert atmospheres (N2/Ar) and temperatures between 60–80°C .
- Catalyst Selection: Pd(PPh3)4 or Buchwald-Hartwig catalysts enhance coupling efficiency for aryl bromides .
- Purification: Employ gradient flash chromatography (hexane/EtOAc) to isolate intermediates. Monitor via TLC (Rf ~0.3–0.5) .
Q. Table 2: Example Synthesis Protocol
| Step | Reaction | Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Bromination | NBS, CCl4, 0°C → RT | Use stoichiometric NBS (1.1 eq) |
| 2 | Spirocyclization | K2CO3, DMF, 80°C | Monitor via HPLC for completion |
| 3 | tert-Butyl Protection | Boc2O, DMAP, CH2Cl2 | Excess Boc2O (1.5 eq) |
How does the bromine substituent influence reactivity in cross-coupling reactions?
Advanced Question
Answer:
The C-Br bond facilitates:
- Electrophilic Aromatic Substitution (EAS): Bromine directs incoming electrophiles to meta/para positions due to its electron-withdrawing effect .
- Transition Metal Catalysis: Suzuki-Miyaura coupling replaces Br with aryl/alkyl groups. Key factors include ligand choice (e.g., XPhos) and base (e.g., K2CO3) .
- Stability Considerations: Bromine’s steric bulk may hinder reactions; microwave-assisted synthesis can accelerate sluggish steps .
What mechanistic hypotheses exist for the neuropharmacological activity of related spiro compounds?
Advanced Question
Answer:
Spiro compounds like this derivative may interact with:
- Serotonin/Dopamine Receptors: Molecular docking studies suggest affinity for 5-HT1A or D2 receptors due to the spirocyclic piperidine’s conformational rigidity .
- Enzyme Inhibition: The 3-oxo group could act as a hydrogen-bond acceptor, inhibiting kinases or proteases. In vitro assays (e.g., fluorescence polarization) are recommended for validation .
- Blood-Brain Barrier (BBB) Penetration: LogP calculations (~2.5–3.0) predict moderate permeability, but in vivo models (e.g., rodent BBB assays) are necessary .
How should researchers address stability challenges during long-term storage?
Basic Question
Answer:
- Temperature Control: Store at 2–8°C in amber vials to prevent thermal decomposition .
- Moisture Prevention: Use desiccants (e.g., silica gel) and seal containers under inert gas (N2/Ar) .
- Stability Monitoring: Conduct periodic HPLC analysis to detect degradation products (e.g., hydrolyzed carboxylate) .
What analytical methods are suitable for assessing purity in complex reaction mixtures?
Advanced Question
Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm). Mobile phase: MeCN/H2O (0.1% TFA) gradient .
- LC-MS: Combines separation with mass confirmation, critical for identifying brominated byproducts .
- Elemental Analysis: Validate Br content (±0.3% theoretical) to confirm stoichiometry .
What are the ecological disposal considerations for this compound?
Basic Question
Answer:
- Waste Classification: Treat as hazardous due to acute aquatic toxicity. Avoid drain disposal .
- Licensed Disposal: Engage certified waste services for incineration or chemical neutralization .
- Environmental Monitoring: No bioaccumulation data exists; precautionary measures (e.g., spill containment) are critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
